Ethyl 1-(tert-butyl)-1H-pyrazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-tert-butylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-5-14-9(13)8-6-11-12(7-8)10(2,3)4/h6-7H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYBTTCDGUWPKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90617944 | |
| Record name | Ethyl 1-tert-butyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90617944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139308-53-5 | |
| Record name | Ethyl 1-tert-butyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90617944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Mechanistic Basis and Regiochemical Considerations
Pyrazole ring formation via cyclocondensation relies on the reaction of 1,3-dicarbonyl compounds with hydrazines. For Ethyl 1-(tert-butyl)-1H-pyrazole-4-carboxylate, ethyl 3-oxobutanoate (ethyl acetoacetate) reacts with tert-butyl hydrazine under basic conditions. The hydrazine’s nucleophilic nitrogen attacks the β-ketoester’s carbonyl carbon, followed by cyclization and dehydration to form the pyrazole core.
The tert-butyl group directs substitution to the 1-position due to steric and electronic effects, while the ester group occupies the 4-position. This regioselectivity is critical for ensuring structural fidelity.
Standard Reaction Conditions
Typical protocols involve refluxing equimolar quantities of ethyl acetoacetate and tert-butyl hydrazine in ethanol with potassium carbonate as a base. After 12–24 hours, the product is isolated via aqueous workup and purified by recrystallization or column chromatography.
Table 1: Cyclocondensation Parameters and Outcomes
| Parameter | Value/Range | Notes |
|---|---|---|
| Solvent | Ethanol | Polar protic, enhances solubility |
| Base | K₂CO₃ | Maintains alkaline pH |
| Temperature | Reflux (78°C) | Ensures complete cyclization |
| Reaction Time | 12–24 h | Longer durations improve yield |
| Yield | 65–75% | After purification |
This method balances simplicity and efficiency but requires optimization to minimize byproducts like regioisomeric pyrazoles.
Post-Synthetic N-Alkylation of Pyrazole Esters
Two-Step Synthesis Strategy
This approach involves synthesizing ethyl pyrazole-4-carboxylate followed by N-alkylation with tert-butyl bromide. The initial step forms the pyrazole ring via cyclocondensation of ethyl acetoacetate with hydrazine hydrate. Subsequent alkylation introduces the tert-butyl group at the 1-position.
Pyrazole Ring Formation
Ethyl pyrazole-4-carboxylate is synthesized by reacting ethyl acetoacetate with hydrazine hydrate in ethanol under reflux. The reaction proceeds via enolate formation, followed by cyclization and dehydration.
N-Alkylation with tert-Butyl Bromide
The pyrazole intermediate is alkylated using tert-butyl bromide in dimethylformamide (DMF) with sodium hydride as a base. The reaction typically completes within 6–8 hours at 60°C, yielding the target compound after purification.
Table 2: N-Alkylation Reaction Parameters
| Parameter | Value/Range | Notes |
|---|---|---|
| Solvent | DMF | Polar aprotic, enhances reactivity |
| Base | NaH | Strong base for deprotonation |
| Temperature | 60°C | Accelerates alkylation kinetics |
| Reaction Time | 6–8 h | Shorter than cyclocondensation |
| Yield | 70–80% | Post-column chromatography |
Advantages and Limitations
-
Advantages : Higher regiochemical control compared to one-pot methods.
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Limitations : Requires handling moisture-sensitive reagents (e.g., NaH) and multi-step purification.
Regiocontrolled Synthesis Using Trichloromethyl Enones
Methodology from Recent Advances
A novel one-pot, three-component protocol employs trichloromethyl enones and tert-butyl hydrazine to achieve regioselective pyrazole formation. The trichloromethyl group serves as a carboxyl precursor, which is hydrolyzed and esterified in situ to yield the ethyl ester.
Reaction Mechanism
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Hydrazine Attack : tert-Butyl hydrazine reacts with the enone’s α,β-unsaturated carbonyl system.
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Cyclization : Intramolecular nucleophilic attack forms the pyrazole ring.
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Hydrolysis and Esterification : The trichloromethyl group is hydrolyzed to a carboxylic acid, followed by ethanol esterification.
Table 3: Regiocontrolled Synthesis Conditions
| Parameter | Value/Range | Notes |
|---|---|---|
| Starting Material | Trichloromethyl enone | Enables carboxyl group formation |
| Hydrazine | tert-Butyl hydrazine | Directs substitution to 1-position |
| Solvent | THF/H₂O (1:1) | Facilitates hydrolysis |
| Catalyst | CuSO₄/Na ascorbate | Enhances cyclization efficiency |
| Yield | 50–60% | After one-pot reaction |
Selectivity and Byproduct Management
The choice of hydrazine (free vs. hydrochloride salt) influences regioselectivity. Free tert-butyl hydrazine favors 1,5-disubstituted products, while hydrochloride salts yield 1,3-isomers. For this compound, free hydrazine is preferred to position the ester at the 4-position.
Comparative Analysis of Synthetic Routes
Table 4: Method Comparison for this compound
| Method | Yield (%) | Regioselectivity | Complexity | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 65–75 | Moderate | Low | High |
| N-Alkylation | 70–80 | High | Medium | Moderate |
| Trichloromethyl Enone | 50–60 | High | High | Low |
Key Findings :
-
Cyclocondensation is optimal for large-scale production but requires rigorous purification.
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N-Alkylation offers superior regiocontrol but involves hazardous reagents.
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Trichloromethyl Enone methods are innovative but less scalable due to multi-step transformations.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(tert-butyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of hydropyrazole derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction can produce hydropyrazole esters.
Scientific Research Applications
Chemical Structure and Synthesis
Ethyl 1-(tert-butyl)-1H-pyrazole-4-carboxylate features a pyrazole ring with an ethyl ester at the 4-position and a tert-butyl group at the 1-position. The molecular formula is with a molecular weight of approximately 196.25 g/mol.
Synthetic Methods
The synthesis typically involves:
- Cyclization : Ethyl acetoacetate reacts with hydrazine hydrate to form the pyrazole ring.
- Alkylation : The pyrazole is then alkylated using tert-butyl bromide, often in the presence of potassium carbonate in solvents like ethanol or acetonitrile.
This method allows for efficient production and modification of the compound for various applications.
Chemistry
This compound serves as a building block for synthesizing more complex pyrazole derivatives. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can yield new compounds with enhanced properties.
Biology
The compound has shown promising biological activities:
- Anticancer Activity : Studies indicate significant cytotoxicity against cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer), with IC50 values around 49.85 µM. Mechanistic studies suggest that it may induce apoptosis in cancer cells by modulating survival signaling pathways.
- Anti-inflammatory Properties : this compound exhibits selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), critical in the inflammatory process. In vivo studies have demonstrated substantial anti-inflammatory effects in models of carrageenan-induced edema.
Industry
In industrial applications, this compound is utilized in the production of agrochemicals and pharmaceuticals due to its stability and reactivity. Its derivatives may serve as active ingredients in various formulations.
Anticancer Studies
Recent research highlighted the compound's effectiveness against various cancer cell lines:
- Study on A549 Cells : The compound demonstrated significant growth inhibition, suggesting potential for lung cancer therapy.
- Mechanistic Insights : Induction of apoptosis was linked to alterations in signaling pathways related to cell survival.
Anti-inflammatory Research
Investigations into its anti-inflammatory effects revealed:
- COX Inhibition Studies : Selective inhibition profiles were established, indicating potential advantages over traditional NSAIDs.
- In Vivo Efficacy : In models of inflammation, derivatives exhibited marked reductions in edema, supporting therapeutic applications in inflammatory diseases.
Mechanism of Action
The mechanism of action of Ethyl 1-(tert-butyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The ethyl ester and tert-butyl groups can influence the compound’s binding affinity and selectivity. Pathways involved may include inhibition of enzyme activity or receptor antagonism.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of Ethyl 1-(tert-butyl)-1H-pyrazole-4-carboxylate becomes evident when compared to pyrazole derivatives with variations in substituents at positions 1 and 3. Below is a detailed analysis organized by substituent type and position:
Position 1 Substituent Variations
Key Insight : The tert-butyl group in the target compound balances steric bulk and hydrophobicity, enabling favorable pharmacokinetic properties compared to smaller (methyl) or more rigid (cyclopentyl) groups.
Position 3 Substituent Variations
| Compound Name | Position 3 Group | Key Differences vs. Target Compound | Biological/Reactivity Impact | Reference |
|---|---|---|---|---|
| Ethyl 3-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate | Bromo | Electrophilic halogen enhances cross-coupling reactivity | Anticancer potential via halogen bonding | |
| Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate | Hydroxyl | Polar group increases solubility | Antioxidant and anti-inflammatory activity | |
| Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | Amino | Nucleophilic NH₂ enables Schiff base formation | Antidiabetic and antimicrobial applications |
Key Insight : The absence of a substituent at position 3 in the target compound simplifies synthetic routes and reduces steric constraints, making it a versatile intermediate for derivatization.
Biological Activity
Ethyl 1-(tert-butyl)-1H-pyrazole-4-carboxylate is a notable compound within the pyrazole class, recognized for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and applications in medicinal chemistry, particularly focusing on its potential as an anti-inflammatory and anticancer agent.
Chemical Structure and Synthesis
This compound features a pyrazole ring with an ethyl ester group at the 4-position and a tert-butyl group at the 1-position. The molecular formula is and its molecular weight is approximately 196.25 g/mol .
Synthetic Methods
The synthesis typically involves:
- Cyclization of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring.
- Alkylation with tert-butyl bromide, often using potassium carbonate as a base in solvents like ethanol or acetonitrile .
This compound interacts with various biological targets, influencing enzyme activity and receptor binding. The bulky tert-butyl group enhances its stability and selectivity, potentially leading to improved pharmacological profiles compared to other pyrazole derivatives .
Anticancer Activity
Recent studies highlight the compound's potential in cancer therapy. For instance:
- Cell Line Studies : The compound exhibited significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer). The IC50 values indicate effective growth inhibition, with values reported around 49.85 µM for certain derivatives .
- Mechanistic Insights : Research indicates that the compound may induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival and proliferation .
Anti-inflammatory Properties
This compound has been investigated for its anti-inflammatory effects:
- COX Inhibition : It has demonstrated selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. Some derivatives have shown a COX-2 selectivity index significantly higher than traditional NSAIDs like celecoxib .
- In Vivo Studies : In carrageenan-induced paw edema models, compounds derived from this compound exhibited substantial anti-inflammatory activity, suggesting therapeutic potential for inflammatory diseases .
Comparative Analysis
The biological activity of this compound can be compared with other pyrazole derivatives:
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| This compound | ~49.85 | Anticancer |
| Ethyl 1-methyl-1H-pyrazole-4-carboxylate | ~26 | Anticancer |
| Ethyl 1-phenyl-1H-pyrazole-4-carboxylate | ~30 | Anti-inflammatory |
This table illustrates that while this compound shows promising anticancer activity, other derivatives may exhibit comparable or superior efficacy against specific targets .
Q & A
Q. What are the common synthetic routes for Ethyl 1-(tert-butyl)-1H-pyrazole-4-carboxylate?
The compound is typically synthesized via cyclocondensation or click chemistry. A scalable one-pot method involves reacting precursors like ethyl acetoacetate with tert-butyl hydrazine derivatives under reflux in polar aprotic solvents (e.g., DMF) . Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is also employed for functionalization, using CuSO₄ and sodium ascorbate in THF/H₂O (1:1) at 50°C for 72 hours, yielding 41–51% product .
Q. Key Methodological Table: Synthesis Approaches
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
Structural validation relies on:
- NMR spectroscopy : and NMR (e.g., δ 160.8 ppm for ester carbonyl in DMSO-d₆) .
- Mass spectrometry : High-resolution FAB-MS for molecular ion confirmation (e.g., [M+H] calcd 264.1455, found 264.1453) .
- Infrared spectroscopy : Peaks at 1711 cm (ester C=O) and 2143 cm (azide stretches) .
- X-ray crystallography : SHELX software for resolving tert-butyl group steric effects .
Advanced Research Questions
Q. How to optimize CuAAC reaction conditions for pyrazole functionalization?
Key parameters include:
- Catalyst ratio : 0.2 equiv CuSO₄ and 1.0 equiv sodium ascorbate for efficient cyclization .
- Solvent system : THF/H₂O (1:1) enhances solubility of azide and alkyne precursors .
- Temperature : Prolonged heating at 50°C improves regioselectivity but may require trade-offs in yield (41–51%) .
- Purification : Dry-load flash chromatography with CHCl/MeOH gradients minimizes product loss .
Q. How does the tert-butyl group influence pyrazole ring reactivity and crystallographic data?
The bulky tert-butyl group:
- Steric hindrance : Reduces electrophilic substitution at the pyrazole C-5 position, favoring regioselective modifications at C-3 and C-4 .
- Crystallographic challenges : Causes disorder in X-ray structures, requiring high-resolution data (≤1.0 Å) and SHELXL refinement with anisotropic displacement parameters .
Q. What computational methods predict electronic properties of tert-butyl-substituted pyrazoles?
Density Functional Theory (DFT) simulations model:
Q. How to resolve contradictions in spectroscopic vs. crystallographic data for this compound?
Discrepancies arise from dynamic effects in solution (NMR) vs. static crystal structures. Strategies include:
- Variable-temperature NMR : Detects rotational barriers of the tert-butyl group .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O bonds) to validate packing modes .
Methodological Challenges
Q. What are the limitations of one-pot synthesis for scaled-up pyrazole derivatives?
Q. How to design pyrazole derivatives for structure-activity relationship (SAR) studies?
- Functional group diversity : Introduce substituents (e.g., triazoles, sulfonamides) via CuAAC or decarboxylative alkylation .
- Bioisosteric replacements : Replace tert-butyl with cyclobutyl or benzyl groups to modulate lipophilicity (logP) and target binding .
Data Contradiction Analysis
Q. Why do NMR and MS data sometimes conflict with theoretical predictions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
